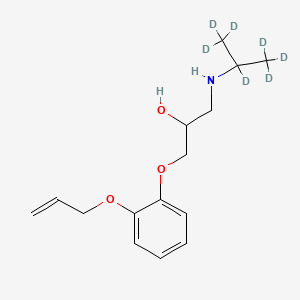
1-(2-(Allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol
Vue d'ensemble
Description
Oxprenolol-d7 est une variante d'oxprenolol marquée au deutérium, un antagoniste non sélectif des récepteurs bêta-adrénergiques. Le marquage au deutérium est principalement utilisé à des fins analytiques dans la recherche, notamment dans l'étude des voies métaboliques et des profils pharmacocinétiques . L'oxprenolol lui-même est utilisé pour traiter des affections telles que l'hypertension artérielle, l'angine de poitrine et les arythmies .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'Oxprenolol-d7 implique l'incorporation d'atomes de deutérium dans la molécule d'oxprenolol. Cela est généralement réalisé en utilisant des réactifs ou des solvants deutérés lors du processus de synthèse. Les voies de synthèse et les conditions réactionnelles spécifiques peuvent varier, mais elles impliquent généralement les étapes suivantes :
Deuteration des précurseurs : Les matières premières sont deutérées à l'aide de gaz deutérium ou de solvants deutérés.
Formation de la structure de l'oxprenolol : Les précurseurs deutérés sont ensuite mis à réagir pour former la structure de l'oxprenolol, généralement par une série de réactions de condensation et de réduction.
Purification : Le produit final est purifié en utilisant des techniques telles que la cristallisation ou la chromatographie pour garantir une pureté élevée et une incorporation du deutérium
Méthodes de production industrielle : La production industrielle de l'Oxprenolol-d7 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Deuteration en vrac : De grandes quantités de précurseurs deutérés sont préparées.
Synthèse automatisée : Des systèmes automatisés sont utilisés pour réaliser efficacement les étapes de synthèse.
Contrôle de la qualité : Des mesures rigoureuses de contrôle de la qualité sont mises en œuvre pour garantir la constance et la pureté du produit final
Analyse Des Réactions Chimiques
Types de réactions : L'Oxprenolol-d7 subit diverses réactions chimiques, notamment :
Oxydation : Des réactions d'oxydation peuvent se produire au niveau du groupe hydroxyle, conduisant à la formation de cétones ou d'aldéhydes.
Réduction : Les réactions de réduction peuvent convertir les cétones ou les aldéhydes en alcools.
Substitution : Des réactions de substitution peuvent se produire au niveau du cycle aromatique ou des chaînes latérales, conduisant à la formation de divers dérivés
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles en conditions acides ou basiques
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle peut conduire à la formation d'oxprenolol cétone .
4. Applications de recherche scientifique
L'Oxprenolol-d7 est largement utilisé dans la recherche scientifique en raison de son marquage au deutérium, qui permet un suivi et une quantification précis dans diverses études. Voici quelques applications clés :
Études pharmacocinétiques : Utilisé pour étudier l'absorption, la distribution, le métabolisme et l'excrétion de l'oxprenolol dans l'organisme
Analyse des voies métaboliques : Aide à élucider les voies métaboliques et à identifier les métabolites
Développement de médicaments : Utilisé comme étalon de référence dans le développement et les essais de nouveaux médicaments
Chimie analytique : Utilisé dans des techniques telles que la spectrométrie de masse et la spectroscopie de résonance magnétique nucléaire pour une quantification et une analyse précises
5. Mécanisme d'action
L'Oxprenolol-d7, comme l'oxprenolol, agit comme un antagoniste non sélectif des récepteurs bêta-adrénergiques. Il entre en compétition avec les neurotransmetteurs adrénergiques tels que les catécholamines pour la liaison aux sites récepteurs sympathiques. En se liant aux récepteurs bêta-1 et bêta-2 adrénergiques, il inhibe les effets des catécholamines, ce qui entraîne une diminution de la fréquence cardiaque, du débit cardiaque et de la tension artérielle . De plus, il inhibe la production de rénine, réduisant ainsi la formation d'angiotensine II et d'aldostérone, ce qui contribue davantage à ses effets antihypertenseurs .
Composés similaires :
Propranolol : Un autre antagoniste non sélectif des récepteurs bêta-adrénergiques utilisé pour traiter des affections similaires.
Atenolol : Un antagoniste sélectif des récepteurs bêta-1 adrénergiques avec moins d'effets secondaires sur le système nerveux central.
Métoprolol : Un antagoniste sélectif des récepteurs bêta-1 adrénergiques utilisé principalement pour l'hypertension artérielle et l'insuffisance cardiaque
Unicité de l'Oxprenolol-d7 : L'Oxprenolol-d7 est unique en raison de son marquage au deutérium, qui présente des avantages dans les études pharmacocinétiques et métaboliques. Les atomes de deutérium peuvent modifier la stabilité métabolique et le profil pharmacocinétique du composé, ce qui en fait un outil précieux dans le développement et la recherche de médicaments .
Applications De Recherche Scientifique
Oxprenolol-d7 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and quantification in various studies. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of oxprenolol in the body
Metabolic Pathway Analysis: Helps in elucidating the metabolic pathways and identifying metabolites
Drug Development: Used as a reference standard in the development and testing of new drugs
Analytical Chemistry: Employed in techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy for accurate quantification and analysis
Mécanisme D'action
Oxprenolol-d7, like oxprenolol, acts as a non-selective beta-adrenergic receptor antagonist. It competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. By binding to beta-1 and beta-2 adrenergic receptors, it inhibits the effects of catecholamines, leading to decreased heart rate, cardiac output, and blood pressure . Additionally, it inhibits the production of renin, thereby reducing the formation of angiotensin II and aldosterone, which further contributes to its antihypertensive effects .
Comparaison Avec Des Composés Similaires
Propranolol: Another non-selective beta-adrenergic receptor antagonist used to treat similar conditions.
Atenolol: A selective beta-1 adrenergic receptor antagonist with fewer central nervous system side effects.
Metoprolol: A selective beta-1 adrenergic receptor antagonist used primarily for hypertension and heart failure
Uniqueness of Oxprenolol-d7: Oxprenolol-d7 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .
Propriétés
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3/i2D3,3D3,12D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMAWMOMDPGJMB-JLTHDCAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1OCC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



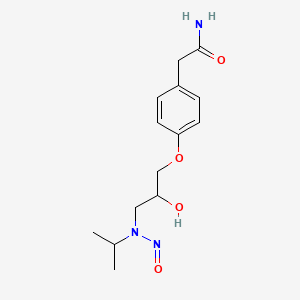
![4-[[(3Ar,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one](/img/structure/B3025658.png)
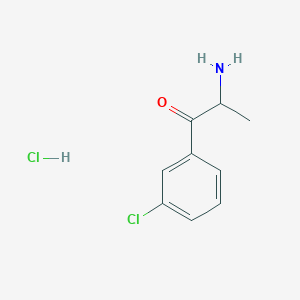

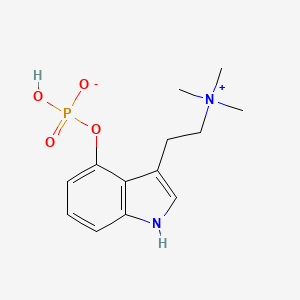

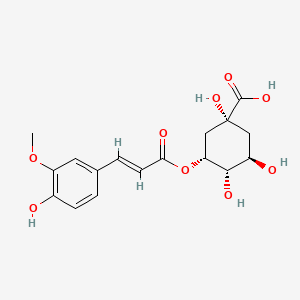
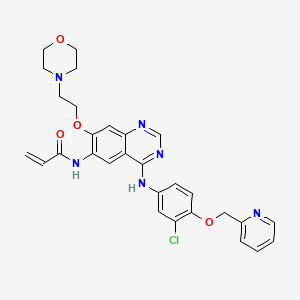
![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B3025670.png)
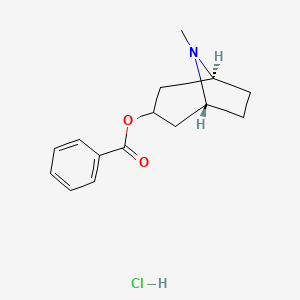


![2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025675.png)
